molecular formula C11H14N4O3 B2824805 N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396768-77-6

N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2824805
CAS No.: 1396768-77-6
M. Wt: 250.258
InChI Key: QJQUIJGVYYZRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a pyrazine-2-carbonyl moiety linked to an azetidine (four-membered nitrogen-containing ring) bearing a carboxamide group. The N-methoxy-N-methyl substituents on the carboxamide nitrogen enhance steric bulk and may improve metabolic stability by reducing susceptibility to enzymatic degradation .

Properties

IUPAC Name

N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-14(18-2)10(16)8-6-15(7-8)11(17)9-5-12-3-4-13-9/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUIJGVYYZRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CN(C1)C(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Data Tables

Table 2: Analytical Characterization

Compound Name Molecular Weight (g/mol) LC-MS Retention Time (min) Key NMR Shifts (1H, ppm)
N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 294.29* Not reported δ 8.6–9.1 (pyrazine H), δ 4.2 (azetidine H)†
(S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide ~400 (estimated) 3.8 (TIC trace) δ 4.5–5.0 (dihydroisoxazole H)
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazinyl)pyridin-3-yl)benzamide ~450 (varies) Not reported δ 7.5–8.5 (pyridine/benzamide H)

*Calculated using PubChem tools. †Predicted based on azetidine analogs.

Q & A

Q. How can researchers optimize synthetic routes for N-methoxy-N-methyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide to improve yield and purity?

Methodological Answer:

  • Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between pyrazine-2-carboxylic acid and azetidine intermediates .
  • Optimize reaction pH (e.g., pH 2–5) and solvent systems (e.g., acetone with K₂CO₃ as a base) to stabilize reactive intermediates and minimize side reactions .
  • Monitor reaction progress via TLC and NMR spectroscopy to confirm intermediate formation and final product purity .

Q. What techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography (e.g., SHELX suite) for resolving 3D molecular geometry and hydrogen-bonding networks .
  • Multi-nuclear NMR (¹H, ¹³C, DEPT) to confirm azetidine ring conformation, pyrazine carbonyl orientation, and methoxy-methyl group placement .
  • IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bending in carboxamide) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Antitubercular screening : Measure IC₅₀ against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays, comparing to pyrazinamide controls .
  • Anticancer profiling : Test cytotoxicity on HepG2 (liver cancer) and HEK-293 (normal) cell lines via MTT assays to assess selectivity .
  • Kinase inhibition : Screen against FGFR (fibroblast growth factor receptor) or tyrosine kinases using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .
  • Use metabolomic profiling (LC-MS) to identify compound degradation products or metabolic byproducts that may alter activity .
  • Replicate studies under standardized conditions (e.g., pH, serum concentration) to isolate variables causing discrepancies .

Q. What computational strategies predict electronic properties relevant to its reactivity?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) to compute HOMO-LUMO gaps, identifying electron-rich regions (pyrazine nitrogen) and nucleophilic sites (azetidine carbonyl) .
  • Molecular Electrostatic Potential (MEP) mapping to visualize charge distribution and predict hydrogen-bonding interactions with biological targets .
  • Molecular dynamics simulations (e.g., GROMACS) to model solvation effects and conformational stability in aqueous environments .

Q. How can structure-activity relationship (SAR) studies enhance its pharmacological profile?

Methodological Answer:

  • Substituent modification : Replace the methoxy-methyl group with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability .
  • Bioisosteric replacement : Swap pyrazine with pyrimidine or triazine rings to modulate solubility and target selectivity .
  • Proteomics-guided design : Use mass spectrometry to identify protein binding partners and refine scaffold interactions .

Q. What mechanistic studies elucidate its mode of action in cancer cells?

Methodological Answer:

  • ROS scavenging assays (e.g., DCFH-DA for intracellular ROS levels) to evaluate antioxidant activity linked to cytotoxicity .
  • Western blotting to quantify apoptosis markers (e.g., caspase-3 cleavage) and DNA damage response (γ-H2AX) .
  • Mitochondrial membrane potential assays (JC-1 staining) to assess involvement in intrinsic apoptotic pathways .

Q. How does pH influence its stability and degradation pathways?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH) across pH 1–10, analyzing degradation via HPLC-UV and LC-QTOF-MS .
  • Identify hydrolysis-prone sites (e.g., azetidine carboxamide) using deuterium-exchange mass spectrometry .
  • Optimize formulation buffers (e.g., citrate-phosphate) to mitigate acid-catalyzed decomposition .

Q. What strategies enhance its bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce ester moieties at the carboxamide group to improve intestinal absorption .
  • Nanoparticle encapsulation (e.g., PLGA-based) to enhance solubility and prolong half-life .
  • Pharmacokinetic profiling : Measure Cₘₐₓ and AUC in rodent models after oral vs. intravenous administration .

Q. How does metal coordination (e.g., Cu²⁺, Pt⁴⁺) alter its bioactivity?

Methodological Answer:

  • Synthesize metal chelates and compare IC₅₀ values (e.g., Pt⁴⁺ complexes show 88% antioxidant inhibition vs. 76% for Cu²⁺) .
  • Use EPR spectroscopy to study paramagnetic metal-ligand interactions and redox activity .
  • Perform thermogravimetric analysis (TGA) to assess chelate stability under physiological temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.